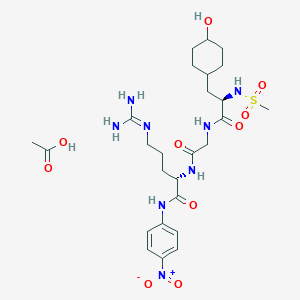

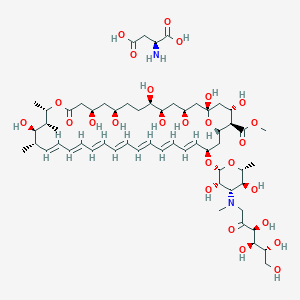

N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate, also known as Fungisome, is a liposomal formulation of amphotericin B, an antifungal drug. It is a promising alternative to conventional amphotericin B due to its reduced toxicity and improved pharmacokinetics.

Mecanismo De Acción

N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate exerts its antifungal activity by binding to ergosterol, a component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to leakage of intracellular contents and ultimately cell death. N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate also has immunomodulatory effects, which may contribute to its efficacy in treating fungal infections.

Efectos Bioquímicos Y Fisiológicos

N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has been shown to have a lower toxicity profile than conventional amphotericin B. This is due to the liposomal formulation, which allows for targeted delivery of the drug to the site of infection and reduces its distribution to non-target tissues. N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has also been shown to have a longer half-life and higher plasma concentration than conventional amphotericin B, which may contribute to its improved efficacy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has several advantages for lab experiments, including its broad spectrum of activity, low MIC, and reduced toxicity. However, it is important to note that N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate is a relatively new drug and may not be widely available in all laboratories. In addition, the liposomal formulation may complicate some experimental procedures, such as drug delivery studies.

Direcciones Futuras

There are several future directions for research on N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate. One area of interest is the development of combination therapies with other antifungal agents, which may improve the efficacy of treatment. Another area of interest is the use of N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate for the treatment of fungal infections in immunocompromised patients, such as those with HIV/AIDS or cancer. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate, which may lead to improved dosing regimens and treatment outcomes.

Conclusion:

In conclusion, N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate is a promising alternative to conventional amphotericin B for the treatment of fungal infections. Its liposomal formulation allows for targeted delivery and reduced toxicity, while maintaining broad-spectrum activity. Further research is needed to fully understand the mechanism of action and potential applications of N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate.

Métodos De Síntesis

N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate is synthesized by encapsulating amphotericin B into a liposomal formulation. The liposomes are composed of phospholipids and cholesterol, which form a bilayer membrane that encapsulates the drug. The process of encapsulation is carried out by the thin-film hydration method, in which the phospholipids and cholesterol are dissolved in an organic solvent, and the drug is added to the solution. The solvent is then evaporated, and the resulting lipid film is hydrated with an aqueous solution to form liposomes.

Aplicaciones Científicas De Investigación

N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has been extensively studied for its antifungal activity against various fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has been shown to have a broad spectrum of activity and a low minimum inhibitory concentration (MIC) against these pathogens. N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has also been studied for its efficacy in treating fungal infections in animal models, including mice and rabbits. In these studies, N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate was found to be more effective and less toxic than conventional amphotericin B.

Propiedades

Número CAS |

195193-90-9 |

|---|---|

Nombre del producto |

N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate |

Fórmula molecular |

C59H94N2O26 |

Peso molecular |

1247.4 g/mol |

Nombre IUPAC |

(2S)-2-aminobutanedioic acid;methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |

InChI |

InChI=1S/C55H87NO22.C4H7NO4/c1-31-19-17-15-13-11-9-7-8-10-12-14-16-18-20-38(77-54-52(71)47(49(68)34(4)76-54)56(5)29-42(64)50(69)51(70)43(65)30-57)26-44-46(53(72)74-6)41(63)28-55(73,78-44)27-37(60)24-40(62)39(61)22-21-35(58)23-36(59)25-45(66)75-33(3)32(2)48(31)67;5-2(4(8)9)1-3(6)7/h7-20,31-41,43-44,46-52,54,57-63,65,67-71,73H,21-30H2,1-6H3;2H,1,5H2,(H,6,7)(H,8,9)/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+;/t31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41-,43+,44-,46+,47-,48+,49+,50+,51+,52-,54-,55+;2-/m00/s1 |

Clave InChI |

LIVRUDLPGREETL-KJBDLCFOSA-N |

SMILES isomérico |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O.C([C@@H](C(=O)O)N)C(=O)O |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC(=O)C(C(C(CO)O)O)O)O.C(C(C(=O)O)N)C(=O)O |

SMILES canónico |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC(=O)C(C(C(CO)O)O)O)O.C(C(C(=O)O)N)C(=O)O |

Sinónimos |

Amphotericin B, N-(1-deoxy-D-fructos-1-yl)-N-methyl-, methyl ester, L- aspartate (1:1) (salt) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.